N-(butan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide
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Overview
Description
N-(butan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide is an organic compound characterized by a bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its unique and strained ring system. The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid access to a wide range of bicyclo[2.2.1]heptane derivatives in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . The reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins is a common method used in this synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organocatalysis and enantioselective synthesis are likely employed on a larger scale to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(butan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a drug candidate.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Norbornane: Also known as bicyclo[2.2.1]heptane, norbornane is a saturated hydrocarbon with a similar bicyclic structure.
Norbornene: A related compound with a double bond in the bicyclic structure.
Norbornadiene: Another related compound with two double bonds in the bicyclic structure.
Uniqueness
N-(butan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide is unique due to its specific functional groups and the presence of the butan-2-yl substituent. This gives it distinct chemical properties and reactivity compared to other bicyclo[2.2.1]heptane derivatives.
Properties
Molecular Formula |
C12H21NO |
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Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-butan-2-ylbicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C12H21NO/c1-3-8(2)13-12(14)11-7-9-4-5-10(11)6-9/h8-11H,3-7H2,1-2H3,(H,13,14) |
InChI Key |
RAFFKKVCWYQIGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1CC2CCC1C2 |
Origin of Product |
United States |
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